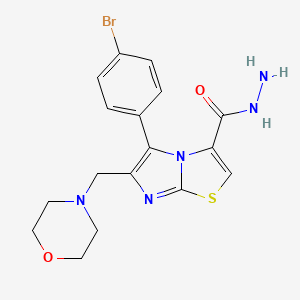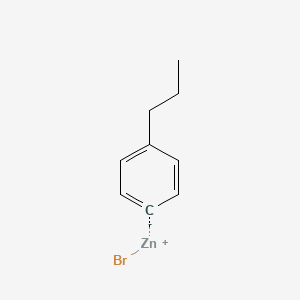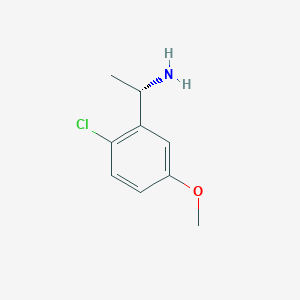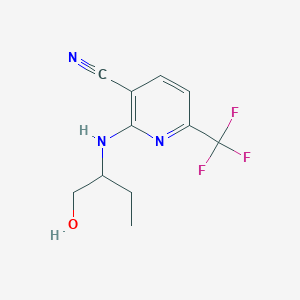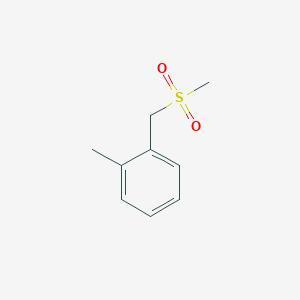
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological effects and applications in various fields.
Méthodes De Préparation
The synthesis of 6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylpyrimidine-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific properties. The presence of the isopropoxy group in this compound imparts unique chemical and biological characteristics, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-yloxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)14-8-4-7(9(12)13)10-6(3)11-8/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
DVBAWOYOWHCHED-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)OC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


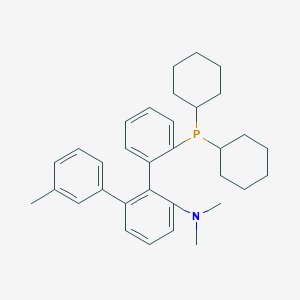


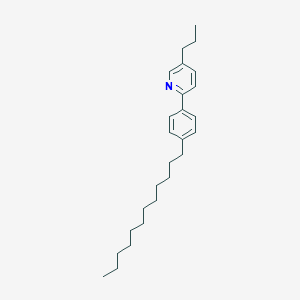
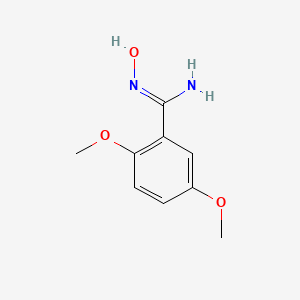

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
